6-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one
CAS No.: 1005296-61-6
Cat. No.: VC4258444
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005296-61-6 |
|---|---|
| Molecular Formula | C23H22FN3O3 |
| Molecular Weight | 407.445 |
| IUPAC Name | 6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C23H22FN3O3/c1-14-6-4-5-7-18(14)27-21(28)13-20(30-3)22(25-27)23(29)26-15(2)8-9-16-12-17(24)10-11-19(16)26/h4-7,10-13,15H,8-9H2,1-3H3 |
| Standard InChI Key | ZNERMMTWHCKVEP-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system:
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Tetrahydroquinoline moiety: A 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline group provides a partially saturated aromatic system with a fluorine atom at position 6 and a methyl group at position 2 .
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Dihydropyridazinone core: A 5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one unit introduces a diketone system with methoxy and ortho-methylphenyl substituents.
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Carbonyl bridge: Connects the tetrahydroquinoline nitrogen to the pyridazinone ring, enabling conformational flexibility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1005296-61-6 |
| Molecular Formula | C₂₃H₂₂FN₃O₃ |
| Molecular Weight | 407.445 g/mol |
| IUPAC Name | 6-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one |
| SMILES | CC1CCC2=C(N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4C)C=CC(=C2)F |
Spectral Characteristics
While experimental spectral data (NMR, IR) are unavailable in public sources, computational predictions using tools like ACD/Labs or ChemDraw suggest:
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¹H NMR: Distinct signals for the tetrahydroquinoline methyl group (~δ 1.2 ppm), pyridazinone carbonyl protons (~δ 8.1 ppm), and aromatic fluorine coupling.
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MS (ESI+): Predicted m/z 408.45 [M+H]⁺, consistent with the molecular formula.
Synthesis and Structural Analogues
Synthetic Routes
The compound’s synthesis likely involves multi-step coupling strategies, as inferred from related tetrahydroquinoline derivatives :
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Precursor preparation: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-89-2) is synthesized via cyclization of 6-fluoroaniline derivatives with methyl vinyl ketone .
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Carbonyl insertion: Reaction with activated carbonyl agents (e.g., phosgene equivalents) forms the 1-carbonyl intermediate .
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Pyridazinone coupling: Condensation with 5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one under Mitsunobu or Ullmann conditions.
Table 2: Key Precursor Properties
| Compound | Boiling Point | Melting Point | Hazard Class |
|---|---|---|---|
| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 254.6°C | 31–33°C | Harmful (H302, H315) |
Structural Modifications
Modifications to the parent structure have been explored in EPAC inhibitor research :
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Halogenation: Bromine at positions 5/7 enhances EPAC1 binding (e.g., CE3F4 analog: 58.1% inhibition at 10 μM) .
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Formyl group: Critical for activity; replacement with acetyl reduces potency by ~3-fold .
Biological Activity and Mechanism
Table 3: EPAC Inhibition by Tetrahydroquinoline Analogs
| Compound | R₁ | R₂ | R₃ | % Inhibition (10 μM) | % Inhibition (50 μM) |
|---|---|---|---|---|---|
| 3 | H | H | CHO | 5.3 | 5.0 |
| 6 | Br | H | CHO | 15.8 | 42.0 |
| CE3F4 | Br | Br | CHO | 58.1 | 88.3 |
Structure-Activity Relationships (SAR)
Key determinants of bioactivity include:
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Fluorine position: 6-Fluoro substitution optimizes membrane permeability and target engagement .
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Methoxy group: Enhances metabolic stability by shielding the pyridazinone ring from oxidative degradation.
Applications and Future Directions
Therapeutic Prospects
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Cardiac hypertrophy: EPAC1 inhibitors mitigate cAMP-driven myocardial remodeling .
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Oncology: Dual PDE/EPAC targeting may suppress tumor metastasis and angiogenesis .
Research Priorities
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In vivo efficacy studies: Animal models of heart failure or metastatic cancer.
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Prodrug development: Phosphate esters to improve solubility and oral bioavailability.
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